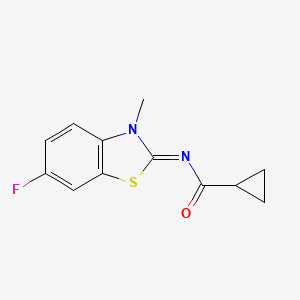![molecular formula C13H18FNO3S3 B2561257 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylbenzenesulfonamide CAS No. 2415468-94-7](/img/structure/B2561257.png)
4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylbenzenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as FDDMS and has been found to have various biochemical and physiological effects on the human body.
科学的研究の応用
FDDMS has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have antimicrobial properties and has been tested against various strains of bacteria and fungi. FDDMS has also been found to have anticancer properties and has been tested against various cancer cell lines. In addition, FDDMS has been found to have anti-inflammatory properties and has been tested in animal models of inflammation.
作用機序
The mechanism of action of FDDMS is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in various biological processes. FDDMS has been found to inhibit the activity of bacterial and fungal enzymes, as well as enzymes involved in cancer cell growth. In addition, FDDMS has been found to inhibit the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects
FDDMS has been found to have various biochemical and physiological effects on the human body. It has been found to inhibit the growth of bacteria and fungi, as well as cancer cells. FDDMS has also been found to reduce inflammation in animal models of inflammation. In addition, FDDMS has been found to have antioxidant properties and has been tested in animal models of oxidative stress.
実験室実験の利点と制限
The advantages of using FDDMS in lab experiments include its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. FDDMS is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, the limitations of using FDDMS in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are many future directions for research on FDDMS. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. Another direction is to test FDDMS in animal models of various diseases, such as cancer and inflammation. In addition, future research could focus on developing derivatives of FDDMS that have improved solubility and reduced toxicity. Finally, FDDMS could be tested in clinical trials to determine its potential as a therapeutic agent for various diseases.
合成法
The synthesis of FDDMS involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 6-hydroxy-1,4-dithiepan-6-ylmethanol in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is carried out under controlled conditions. The product is then purified by column chromatography to obtain pure FDDMS.
特性
IUPAC Name |
4-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S3/c1-10-6-11(14)2-3-12(10)21(17,18)15-7-13(16)8-19-4-5-20-9-13/h2-3,6,15-16H,4-5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBSNLJYLVLVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CSCCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2561174.png)
![7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride](/img/structure/B2561175.png)
![3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2561176.png)
![2-[(2,5-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2561177.png)


![4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2561182.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(dimethylamino)benzamide](/img/structure/B2561183.png)

![(2-Bromophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2561188.png)
![1-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}azepane](/img/structure/B2561189.png)
![methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B2561193.png)

![2-[(1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2561197.png)